molecular formula C17H20ClN5O2 B2768494 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 377060-01-0

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Katalognummer B2768494
CAS-Nummer: 377060-01-0
Molekulargewicht: 361.83
InChI-Schlüssel: KYYGPCHYIGXGCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BCX4430, is a promising antiviral drug candidate that has been extensively researched in recent years. This compound belongs to the family of nucleoside analogs, which are compounds that mimic the structure of nucleotides and interfere with the replication of viruses. BCX4430 has shown potent antiviral activity against a broad range of RNA viruses, including Ebola, Marburg, Zika, and Yellow fever viruses.

Wirkmechanismus

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a nucleoside analog that mimics the structure of adenosine and guanosine. It is phosphorylated by cellular kinases to form the active triphosphate form, which is incorporated into viral RNA during replication. The incorporation of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione triphosphate into viral RNA leads to premature termination of RNA synthesis and inhibition of viral replication. 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a broad spectrum of antiviral activity due to its ability to target the RNA-dependent RNA polymerase (RdRp) of RNA viruses, which is a conserved enzyme among different RNA viruses.
Biochemical and Physiological Effects
8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have potent antiviral activity in vitro and in vivo against a broad range of RNA viruses. In cell culture studies, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit viral replication with low cytotoxicity. In animal studies, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to protect mice and nonhuman primates from lethal Ebola virus infection. 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been evaluated in phase 1 clinical trials for safety and pharmacokinetics in healthy volunteers. The results showed that 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione was well-tolerated and had a favorable pharmacokinetic profile.

Vorteile Und Einschränkungen Für Laborexperimente

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It has a broad spectrum of antiviral activity against RNA viruses, which makes it a useful tool for studying the replication of different RNA viruses. 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have low cytotoxicity in cell culture studies, which makes it a safe compound to work with. However, there are also limitations to using 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments. The synthesis of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is complex and requires several steps, which can be time-consuming and expensive. In addition, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not yet widely available, which can limit its use in some research settings.

Zukünftige Richtungen

There are several future directions for the research and development of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to further evaluate the safety and efficacy of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in clinical trials for the treatment of viral infections. Another direction is to optimize the synthesis of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione to improve the yield and reduce the cost of production. Additionally, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be used as a starting point for the development of new antiviral compounds with improved potency and selectivity. Finally, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be used as a tool to study the replication of different RNA viruses and to identify new targets for antiviral therapy.

Synthesemethoden

The synthesis of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione was first reported by BioCryst Pharmaceuticals in 2012. The synthesis involves a multistep process starting from commercially available starting materials. The key steps include the preparation of 2-chlorobenzylamine, which is then reacted with 8-bromo-3-methylxanthine to form the intermediate compound. The intermediate is then converted to 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione by reacting with butylamine and sodium hydride. The overall yield of the synthesis is about 20%, and the purity of the final product is greater than 99%.

Wissenschaftliche Forschungsanwendungen

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied in vitro and in vivo for its antiviral activity against a broad range of RNA viruses. In cell culture studies, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has shown potent antiviral activity against Ebola, Marburg, Zika, Yellow fever, and other viruses. In animal studies, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to protect mice and nonhuman primates from lethal Ebola virus infection. 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been evaluated in phase 1 clinical trials for safety and pharmacokinetics in healthy volunteers.

Eigenschaften

IUPAC Name

8-(butylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-3-4-9-19-16-20-14-13(15(24)21-17(25)22(14)2)23(16)10-11-7-5-6-8-12(11)18/h5-8H,3-4,9-10H2,1-2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYGPCHYIGXGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.